CID 53446015
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Overview
Description
CID 53446015 is a chemical compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocycles. These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzo[d][1,2,3]triazol-1-ide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reagents: Sodium azide, alkyne, copper(I) catalyst
Solvent: Typically, a polar solvent such as dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of sodium benzo[d][1,2,3]triazol-1-ide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants. The use of heterogeneous catalysts, such as copper on charcoal, can further enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
CID 53446015 undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
CID 53446015 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer, antidiabetic, and antioxidant agent.
Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium benzo[d][1,2,3]triazol-1-ide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biomolecules, enhancing its binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
CID 53446015 is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
1,2,3-Triazole: A parent compound with similar stability and reactivity.
1,2,4-Triazole: Another triazole isomer with different chemical properties.
Benzotriazole: A related compound with a benzene ring fused to the triazole ring, offering distinct reactivity and applications.
Properties
Molecular Formula |
C6H5N3Na |
---|---|
Molecular Weight |
142.11 g/mol |
InChI |
InChI=1S/C6H5N3.Na/c1-2-4-6-5(3-1)7-9-8-6;/h1-4H,(H,7,8,9); |
InChI Key |
BMOKHTQIBPRXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.[Na] |
Origin of Product |
United States |
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